N,N'-Bis(3-Trimethoxysilylpropyl)urea
Overview
Description
Selective Synthesis of Non-Symmetrical Bis-Ureas and Their Self-Assembly
The study of symmetrical bis-ureas has previously demonstrated their ability to form long supramolecular polymers, which result in highly visco-elastic solutions due to cooperative self-assembly involving four hydrogen bonds. This research extends into the realm of non-symmetrical bis-ureas, where the selective synthesis is achieved by reacting mono-isocyanate/mono-ureas with various amines. The resulting compounds, including non-symmetrical bis-ureas, tetra-ureas, and bis-urea functional polydimethylsiloxanes (PDMS), exhibit a combination of solubility and strong association properties, which are beneficial for the physical cross-linking of polymers even in solvents like chloroform .
Silylations with Bis(trimethylsilyl)acetamide
Silyl-proton exchange reactions are a cornerstone in the synthesis of various silylated compounds. The use of bis(trimethylsilyl)acetamide has been shown to be highly effective for the silylation of amides, ureas, and amino acids, among others. This method is not only rapid and efficient under mild conditions but also versatile, serving as a protective measure and a means of preparing reactive intermediates .
N-[hydroxy(dimethyl)silylmethyl]-N,N'-propylene urea hydrochloride: Synthesis and Structure
The synthesis of N-[hydroxy(dimethyl)silylmethyl]-N,N'-propylene urea hydrochloride involves a trans-silylation reaction followed by mild hydrolysis. The structural analysis of the compounds in solution and solid state by NMR spectroscopy and X-ray analysis reveals the pentacoordination of silicon atoms, indicating a hypervalent state. This study provides insights into the structural dynamics of silicon-containing ureas .
Synthesis, Evaluation of Anticancer Activity and COMPARE Analysis of N-bis(trifluoromethyl)alkyl-N'-substituted Ureas
A series of N-bis(trifluoromethyl)alkyl-N'-substituted ureas were synthesized and evaluated for their anticancer activity using the NCI-60 DTP Human Tumor Cell Line Screen. The COMPARE analysis revealed that these compounds exhibited antitumor activity against specific cell lines, with varying degrees of sensitivity. This research highlights the potential of urea derivatives in the development of anticancer agents .
The Structure and Intermolecular Interactions of N,N'-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea
The molecular and crystal structure of N,N'-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea was determined using single-crystal X-ray diffraction and IR spectroscopy. The study focused on the intermolecular hydrogen bonds in both the crystal and solutions, which are crucial for understanding the self-assembly and interaction properties of such compounds .
Synthesis of N-(Substituted)-N'-[5,5'-Bis(bromomethyl)-2-oxido-1,3,2-dioxaphosphorinane-2yl] Ureas
The synthesis of N-(Substituted)-N'-[5,5'-bis(bromomethyl)-2-oxido-1,3,2-dioxaphosphorinane-2yl] ureas was achieved through the condensation of chlorides of various carbamidophosphoric acids with 2,2'-bis(bromomethyl)1,3-propanediol. The structural elucidation of these compounds was conducted using a combination of elemental analyses, IR, NMR, and Mass spectral data. This research contributes to the expanding library of urea derivatives with potential applications in various fields .
Scientific Research Applications
Coatings and Composite Applications
- Application Summary: N,N’-Bis(3-Trimethoxysilylpropyl)urea is known as a bis-silanes additive that enhances hydrolytic stability. This impacts increased product shelf life, ensures better substrate bonding, and leads to improved mechanical properties in coatings as well as composite applications .
- Results or Outcomes: The use of this compound results in increased product shelf life, better substrate bonding, and improved mechanical properties in the final product .
Catalyst Supports for Immobilizing Surface Enzymes and Nanoparticles
- Application Summary: N,N’-Bis(3-Trimethoxysilylpropyl)urea capped magnetic nanoparticles can be used as catalyst supports for immobilizing the surface enzymes and nanoparticles .
- Results or Outcomes: The use of this compound allows for the effective immobilization of surface enzymes and nanoparticles on the catalyst supports .
Adhesive Primers for Ferrous and Nonferrous Metals
- Application Summary: Dipodal silanes, such as N,N’-Bis(3-Trimethoxysilylpropyl)urea, are used in applications such as adhesive primers for ferrous and nonferrous metals .
- Results or Outcomes: The use of this compound results in adhesive primers with increased durability .
Silanization of Ceria
- Application Summary: N,N’-Bis(3-Trimethoxysilylpropyl)urea may be used in the silanization of ceria, which finds potential applications as medical agents .
- Results or Outcomes: The use of this compound allows for the effective modification of ceria nanoparticles, which can then be used in various medical applications .
Plastic Optics
- Application Summary: Dipodal silanes, such as N,N’-Bis(3-Trimethoxysilylpropyl)urea, are used in applications such as plastic optics .
- Results or Outcomes: The use of this compound results in plastic optics with increased durability .
Multilayer Printed Circuit Boards
Safety And Hazards
properties
IUPAC Name |
1,3-bis(3-trimethoxysilylpropyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2O7Si2/c1-17-23(18-2,19-3)11-7-9-14-13(16)15-10-8-12-24(20-4,21-5)22-6/h7-12H2,1-6H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGFGSXXVWDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)NCCC[Si](OC)(OC)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32N2O7Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(3-trimethoxysilylpropyl)urea | |
CAS RN |
18418-53-6 | |
Record name | Bis[3-(Trimethoxysilyl)Propyl]Urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.